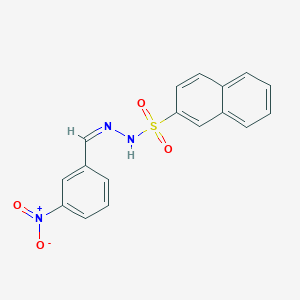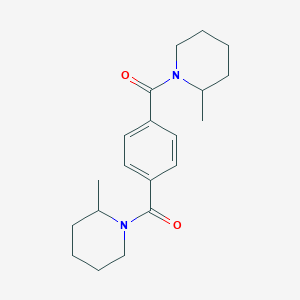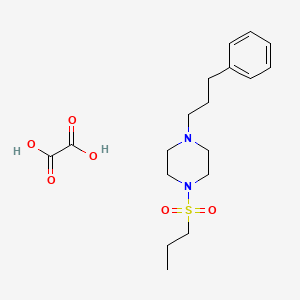![molecular formula C11H9N3O2S B5408437 5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine, also known as BTD, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BTD belongs to the class of thiadiazole compounds, which have been studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is commonly activated in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and -9. This compound has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine in lab experiments is its high potency and specificity. This compound has been found to be effective at low concentrations, making it a valuable tool for studying biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage in cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of research is the identification of the molecular targets of this compound, which will help to further elucidate its mechanism of action. In addition, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be necessary for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine involves the reaction of 1,3,4-thiadiazole-2-thiol with 2-(1,3-benzodioxol-5-yl)acetaldehyde in the presence of a base. The resulting product is then treated with ammonium acetate to yield this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been found to have antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-11-14-13-10(17-11)4-2-7-1-3-8-9(5-7)16-6-15-8/h1-5H,6H2,(H2,12,14)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPGGARNVUFBD-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)

![6-methyl-3-(2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5408396.png)


![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
